molecular formula C9H8ClNO2 B14807788 2-Chloro-3-cyclopropoxyisonicotinaldehyde

2-Chloro-3-cyclopropoxyisonicotinaldehyde

Cat. No.: B14807788
M. Wt: 197.62 g/mol
InChI Key: XFSGTXPWYMQMGR-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxyisonicotinaldehyde is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of isonicotinaldehyde, featuring a chloro substituent at the second position and a cyclopropoxy group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 3-cyclopropoxyisonicotinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 2-chloro-3-cyclopropoxyisonicotinic acid.

    Reduction: Formation of 2-chloro-3-cyclopropoxyisonicotinalcohol.

Scientific Research Applications

2-Chloro-3-cyclopropoxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxyisonicotinaldehyde depends on its interaction with specific molecular targets. The chloro and cyclopropoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-cyclopropoxyisonicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Chloro-3-cyclopropoxyisonicotinalcohol: Similar structure but with an alcohol group instead of an aldehyde.

    2-Chloro-3-cyclopropoxyisonicotinamide: Similar structure but with an amide group instead of an aldehyde.

Uniqueness

2-Chloro-3-cyclopropoxyisonicotinaldehyde is unique due to the presence of both a chloro and a cyclopropoxy group on the isonicotinaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxypyridine-4-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2

InChI Key

XFSGTXPWYMQMGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Cl)C=O

Origin of Product

United States

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